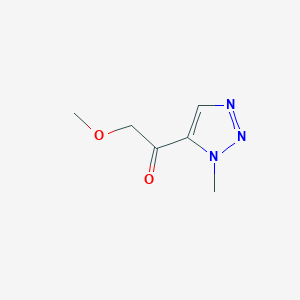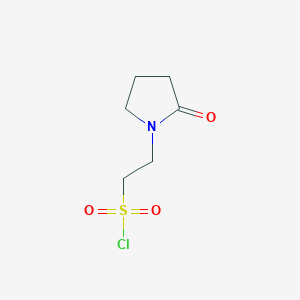
3,5,6-trichloro-N,N-diethylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine is a chemical compound with the molecular formula C8H10Cl3N3 and a molecular weight of 254.54 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes three chlorine atoms and a pyridazine ring.
Vorbereitungsmethoden
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5,6-trichloro-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and pyridazine ring play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine can be compared with other similar compounds, such as:
3,5,6-Trichloro-2-pyridinol: This compound shares a similar chlorinated pyridine structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of chlorine atoms and diethylamine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10Cl3N3 |
|---|---|
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
3,5,6-trichloro-N,N-diethylpyridazin-4-amine |
InChI |
InChI=1S/C8H10Cl3N3/c1-3-14(4-2)6-5(9)7(10)12-13-8(6)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
YUHWGJBCILETDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=NN=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)







![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)


![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)

